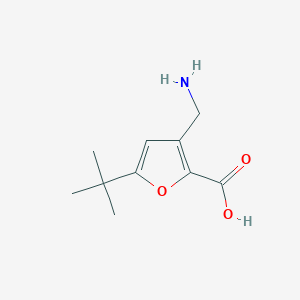![molecular formula C16H16BrN5O3 B11065939 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11065939.png)
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound with a diverse range of applications.
Structure: Its chemical structure consists of a pyrazole ring, a nitro group, an indole moiety, and an acetamide functional group.
Purpose: Researchers have explored this compound due to its intriguing pharmacological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: Specific reaction conditions vary, but they typically involve refluxing the reactants in appropriate solvents with catalysts or reagents.
Industrial Production: While industrial-scale production methods may differ, the compound can be synthesized efficiently using established protocols.
Chemical Reactions Analysis
Reactivity: This compound undergoes various reactions, including nucleophilic substitutions, reductions, and cyclizations.
Common Reagents: Reagents like hydrazine, sodium borohydride, and acetic anhydride are often employed.
Major Products: The primary product is 2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide itself.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: It may serve as a probe for biological studies, such as receptor binding assays or enzyme inhibition assays.
Medicine: Investigations into its pharmacological effects could lead to drug development.
Industry: Its applications extend to materials science, where it might contribute to novel materials or catalysts.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole, nitro, and indole moieties sets it apart.
Similar Compounds: Related compounds include ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate and ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate.
Properties
Molecular Formula |
C16H16BrN5O3 |
|---|---|
Molecular Weight |
406.23 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H16BrN5O3/c1-10-15(17)16(22(24)25)20-21(10)9-14(23)18-7-6-11-8-19-13-5-3-2-4-12(11)13/h2-5,8,19H,6-7,9H2,1H3,(H,18,23) |
InChI Key |
GDQYGKUCRUMAIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCCC2=CNC3=CC=CC=C32)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-2-methyl-5-(propan-2-yl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11065863.png)
![6-Bromo-2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11065864.png)
![N-(3-chloro-4-methylphenyl)-2-{2-[(4-ethoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B11065873.png)
![[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl][2-methoxy-4-(methylsulfanyl)phenyl]methanone](/img/structure/B11065876.png)
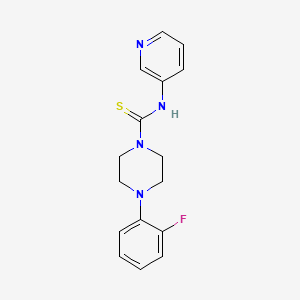
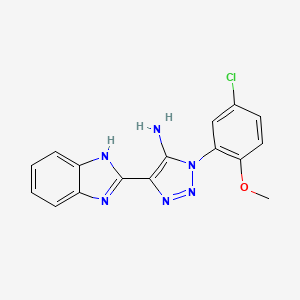
![1,2,4-Triazolo[4,3-b]pyridazine, 3-phenyl-6-(1-piperidyl)-](/img/structure/B11065908.png)
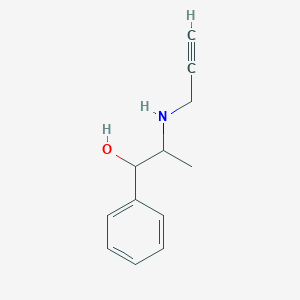
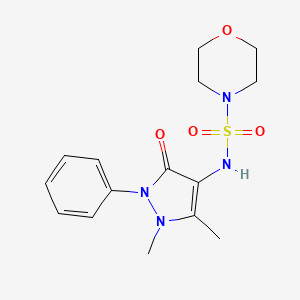
![4-[9-(4-methoxyphenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile](/img/structure/B11065920.png)
![(1E)-N'-hydroxy-2-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}ethanimidamide](/img/structure/B11065922.png)
![2-{[(4E)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B11065929.png)
![3-(2-Chloro-5-nitrophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B11065933.png)
